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Abstract
TP-0903, also known as dubermatinib, is an orally bioavailable small molecule inhibitor of the

receptor tyrosine kinase AXL.[1] Extensive preclinical research has demonstrated its potent

anti-tumor and anti-metastatic effects across a range of cancers, including pancreatic, non-

small cell lung, triple-negative breast, and ovarian cancers.[2][3][4][5] A core mechanism

underlying these effects is the ability of TP-0903 to reverse the epithelial-mesenchymal

transition (EMT), a cellular program critical for cancer cell dissemination, therapy resistance,

and immune evasion.[1][2][6] This technical guide provides a comprehensive overview of the

role of TP-0903 in modulating EMT, detailing its mechanism of action, effects on key signaling

pathways, and a summary of preclinical data. Detailed experimental protocols and

visualizations of the underlying molecular interactions are also presented to facilitate further

research and development.

Introduction to TP-0903 and Epithelial-Mesenchymal
Transition
Epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-

cell adhesion and apical-basal polarity, acquiring a mesenchymal phenotype with increased

migratory and invasive properties.[7] In cancer, the reactivation of this embryonic program is
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associated with metastasis, the acquisition of stem cell-like characteristics, and resistance to

various therapies.[7][8]

TP-0903 is a potent, ATP-competitive inhibitor that primarily targets AXL, a member of the

Tyro3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1][2] AXL is a key driver of EMT

and its overexpression is correlated with poor prognosis, metastasis, and drug resistance in

numerous cancers.[1][2][9] By inhibiting AXL, TP-0903 blocks downstream signaling pathways

that promote the mesenchymal state, leading to a phenotypic shift back towards a more

differentiated, epithelial state.[1][2] Beyond AXL, TP-0903 has been shown to inhibit other

kinases including all three members of the TAM family, as well as Aurora A, JAK2, ALK, ABL1,

and VEGFR2.[2]

Mechanism of Action: Reversal of EMT
TP-0903's primary mechanism in combating cancer progression is through the inhibition of

AXL, which in turn reverses the EMT program. This is evidenced by consistent changes in the

expression of key EMT markers across various cancer models.

Modulation of EMT Marker Expression
Treatment with TP-0903 leads to a reversal of the mesenchymal phenotype, characterized by:

Upregulation of Epithelial Markers: A notable increase in E-cadherin expression is observed,

restoring cell-cell adhesion.

Downregulation of Mesenchymal Markers: A concurrent decrease in the expression of

vimentin is seen.[2]

Suppression of EMT-Inducing Transcription Factors: TP-0903 treatment leads to a reduction

in the expression of key transcription factors that drive EMT, including Snail and Slug.[2][5]

Impact on Signaling Pathways
TP-0903 has been shown to impinge on critical signaling pathways that regulate EMT.

AXL-TGFβ-Hippo Signaling Axis: In non-small cell lung cancer cells, TP-0903 attenuates

AXL phosphorylation and blunts the transcriptional responses to TGFβ-Hippo signaling. It
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achieves this by disrupting the formation of transcriptional complexes involving SMAD2/3,

SMAD4, YAP1, and TAZ.[9]

STAT3 Signaling: The JAK/STAT3 pathway is a known regulator of EMT.[8][10] While direct

inhibition of STAT3 by TP-0903 is not its primary mechanism, its inhibition of upstream

kinases like JAK2 can indirectly affect STAT3 signaling, contributing to the reversal of EMT.

[2]

Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of TP-0903 from various

preclinical studies.

Table 1: In Vitro Efficacy of TP-0903 (IC50 Values)
Cell Line Cancer Type IC50 (nM) Reference

BMF-A3
Pancreatic Ductal

Adenocarcinoma
110 [2]

OVTOKO Ovarian Cancer 33 [5]

OVMANA Ovarian Cancer 840 [5]

OCI-AML3

Acute Myeloid

Leukemia (NRAS

mutant)

37 [11]

MV4-11 (R248W)

Acute Myeloid

Leukemia (TP53

mutant)

12-32 [12]

HL-60

Acute Myeloid

Leukemia (TP53

mutant)

12-32 [12]

Kasumi-1

Acute Myeloid

Leukemia (TP53

mutant)

12-32 [12]
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Table 2: In Vivo Efficacy of TP-0903 in a Pancreatic
Cancer Model

Treatment Group
Median Survival
(days)

Tumor Weight
Reduction

Reference

Vehicle 72 N/A [2]

TP-0903 78 Significant [2]

TP-0903 +

Gemcitabine + anti-

PD1

Further extended Most significant [2]

Experimental Protocols
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TP-0903 on cancer

cell lines.

Materials:

Cancer cell lines (e.g., BMF-A3)

Complete growth medium

TP-0903

MTS reagent (Promega)

96-well plates

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of TP-0903 in complete growth medium. A common starting

concentration is 40 μM with 4-fold dilutions.

Remove the existing medium from the cells and add the TP-0903 dilutions. Include a vehicle

control (e.g., DMSO).

Incubate the plate for a specified period (e.g., 72 hours).

Add MTS reagent to each well according to the manufacturer's instructions.

Incubate for 1-4 hours until a color change is observed.

Measure the absorbance at 490 nm using a plate reader.

Calculate the relative cell viability and determine the IC50 value using appropriate software.

[2]

Colony Formation Assay
Objective: To assess the long-term effect of TP-0903 on the proliferative capacity of single

cells.

Materials:

Cancer cell lines (e.g., BMF-A3)

Complete growth medium

TP-0903

6-well plates

10% formalin

Crystal violet stain

Procedure:

Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.
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Allow cells to attach overnight.

Treat the cells with varying concentrations of TP-0903 (e.g., 100 nM, 250 nM, 500 nM, 5 µM)

or vehicle control.

Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium

every 2-3 days.

When colonies are visible, wash the wells with PBS.

Fix the colonies with 10% formalin for 15 minutes.

Stain the colonies with crystal violet for 20 minutes.

Wash the wells with water and allow them to air dry.

Count the number of colonies in each well.[2]

Western Blotting for EMT Markers
Objective: To analyze the protein expression levels of epithelial and mesenchymal markers

following TP-0903 treatment.

Materials:

Cancer cell lines

TP-0903

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus

PVDF or nitrocellulose membranes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8742768/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against E-cadherin, vimentin, Snail, Slug, and a loading control (e.g., β-

actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with TP-0903 at desired concentrations for a specified time (e.g., 48 hours).

Lyse the cells and quantify the protein concentration.

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system and analyze the band intensities.[13]

Visualizations of Signaling Pathways and Workflows
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Caption: TP-0903 inhibits AXL, blocking downstream pathways promoting EMT.
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Functional & Molecular Assays Data Analysis & Interpretation
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Caption: Workflow for assessing TP-0903's effect on EMT in vitro.

Conclusion and Future Directions
TP-0903 has emerged as a promising therapeutic agent that targets a fundamental mechanism

of cancer progression and therapy resistance – the epithelial-mesenchymal transition. Its ability

to inhibit AXL and other key kinases leads to a reversal of the mesenchymal phenotype,

sensitizing cancer cells to other therapies and reducing their metastatic potential. The data

summarized in this guide highlight the potent anti-tumor activity of TP-0903 in a variety of

preclinical models.

Ongoing and future research will continue to elucidate the full spectrum of TP-0903's activity,

both as a monotherapy and in combination with chemotherapy, targeted therapy, and

immunotherapy.[2] Clinical trials are currently underway to evaluate the safety and efficacy of

TP-0903 in patients with advanced solid tumors and hematological malignancies.[14][15] The

insights gained from these studies will be crucial in defining the clinical utility of this novel AXL

inhibitor in the treatment of cancer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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